2-(2,6-dimethyl-1-(3-phenylpropyl)-4(1H)-pyridinylidene)malononitrile
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Overview
Description
2-(2,6-dimethyl-1-(3-phenylpropyl)-4(1H)-pyridinylidene)malononitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with dimethyl and phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethyl-1-(3-phenylpropyl)-4(1H)-pyridinylidene)malononitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts and reaction monitoring techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethyl-1-(3-phenylpropyl)-4(1H)-pyridinylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,6-dimethyl-1-(3-phenylpropyl)-4(1H)-pyridinylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of new drugs or as a probe to study biological processes.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethyl-1-(3-phenylpropyl)-4(1H)-pyridinylidene)malononitrile involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed effects. For example, it may interact with enzymes or receptors, altering their activity and influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
What sets 2-(2,6-dimethyl-1-(3-phenylpropyl)-4(1H)-pyridinylidene)malononitrile apart is its specific substitution pattern, which can confer unique chemical and biological properties
Properties
Molecular Formula |
C19H19N3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C19H19N3/c1-15-11-18(19(13-20)14-21)12-16(2)22(15)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,11-12H,6,9-10H2,1-2H3 |
InChI Key |
XNKZXBRMLKPFJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C#N)C#N)C=C(N1CCCC2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(N1CCCC2=CC=CC=C2)C |
Origin of Product |
United States |
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